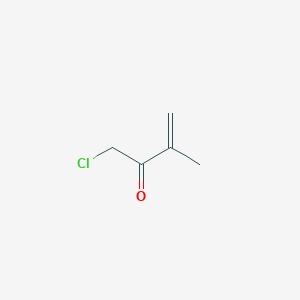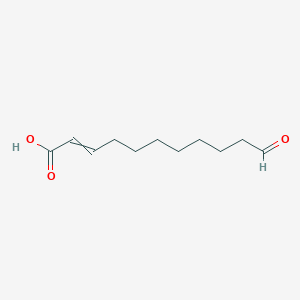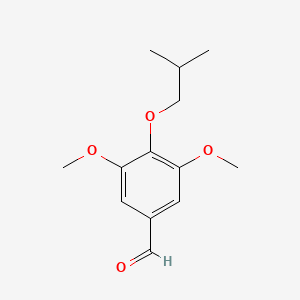
4-Chloro-6-(2-fluorophenyl)-4'-methoxy-6'-methyl-2,2'-bipyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-(2-fluorophenyl)-4’-methoxy-6’-methyl-2,2’-bipyrimidine is a complex organic compound that belongs to the bipyrimidine family. This compound is characterized by the presence of chloro, fluoro, methoxy, and methyl substituents on a bipyrimidine scaffold. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(2-fluorophenyl)-4’-methoxy-6’-methyl-2,2’-bipyrimidine typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution reaction where a chloro-substituted pyrimidine is reacted with a fluoro-substituted phenyl compound under basic conditions. The methoxy and methyl groups are introduced through subsequent alkylation reactions using appropriate alkylating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts and solvents are carefully selected to optimize the reaction efficiency and to minimize by-products. The final product is typically purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-6-(2-fluorophenyl)-4’-methoxy-6’-methyl-2,2’-bipyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxy substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted bipyrimidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-(2-fluorophenyl)-4’-methoxy-6’-methyl-2,2’-bipyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, including antiviral and anticancer drugs.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the interaction of bipyrimidine derivatives with biological targets such as enzymes and receptors.
Wirkmechanismus
The mechanism of action of 4-Chloro-6-(2-fluorophenyl)-4’-methoxy-6’-methyl-2,2’-bipyrimidine involves its interaction with specific molecular targets in the body. The compound may inhibit or activate enzymes, bind to receptors, or interfere with nucleic acid synthesis. The exact pathways depend on the specific biological context and the nature of the substituents on the bipyrimidine scaffold.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-6-(4-fluorophenyl)-2-pyrimidimine
- Trifluoromethyl-containing polysubstituted pyrimidine derivatives
- Triazole-pyrimidine hybrids
Uniqueness
4-Chloro-6-(2-fluorophenyl)-4’-methoxy-6’-methyl-2,2’-bipyrimidine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both chloro and fluoro groups enhances its reactivity and potential for forming diverse derivatives. The methoxy and methyl groups further modulate its electronic properties and biological activity, making it a versatile compound in synthetic and medicinal chemistry.
Eigenschaften
CAS-Nummer |
192203-56-8 |
|---|---|
Molekularformel |
C16H12ClFN4O |
Molekulargewicht |
330.74 g/mol |
IUPAC-Name |
2-[4-chloro-6-(2-fluorophenyl)pyrimidin-2-yl]-4-methoxy-6-methylpyrimidine |
InChI |
InChI=1S/C16H12ClFN4O/c1-9-7-14(23-2)22-15(19-9)16-20-12(8-13(17)21-16)10-5-3-4-6-11(10)18/h3-8H,1-2H3 |
InChI-Schlüssel |
YDFLAKCTZYFCBH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)C2=NC(=CC(=N2)Cl)C3=CC=CC=C3F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5-[(acetyloxy)methyl]-5,6-dihydro-](/img/structure/B12561254.png)


![7-Chloro-4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]quinoline](/img/structure/B12561268.png)

![Acetamide, N-[4-(3-hydroxy-5-oxohexyl)phenyl]-](/img/structure/B12561277.png)

![4-[2-(2-chlorophenyl)-4-(3-methoxyphenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B12561293.png)





![Acetamide, 2-bromo-N-(phenylmethyl)-N-[(trimethylsilyl)methyl]-](/img/structure/B12561361.png)
